molecular formula C11H8F6O5 B8024463 4-Carboxy-2,6-bis(trifluoroacetyl)cyclohexanone

4-Carboxy-2,6-bis(trifluoroacetyl)cyclohexanone

Cat. No.: B8024463
M. Wt: 334.17 g/mol
InChI Key: NRNKOOCXZKZKPK-UHFFFAOYSA-N
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Description

4-Carboxy-2,6-bis(trifluoroacetyl)cyclohexanone is a complex organic compound with the molecular formula C11H8F6O5 It is characterized by the presence of trifluoroacetyl groups and a carboxylic acid functional group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-2,6-bis(trifluoroacetyl)cyclohexanone typically involves the reaction of cyclohexanone with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature and the use of an inert atmosphere to prevent unwanted side reactions . The process may also involve purification steps such as recrystallization to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-2,6-bis(trifluoroacetyl)cyclohexanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

4-Carboxy-2,6-bis(trifluoroacetyl)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Carboxy-2,6-bis(trifluoroacetyl)cyclohexanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoroacetylcyclohexanone
  • 4-Carboxy-2,6-diacetylcyclohexanone
  • 2,6-Bis(trifluoroacetyl)cyclohexanone

Uniqueness

4-Carboxy-2,6-bis(trifluoroacetyl)cyclohexanone is unique due to the presence of both trifluoroacetyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-oxo-3,5-bis(2,2,2-trifluoroacetyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O5/c12-10(13,14)7(19)4-1-3(9(21)22)2-5(6(4)18)8(20)11(15,16)17/h3-5H,1-2H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNKOOCXZKZKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C(=O)C1C(=O)C(F)(F)F)C(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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